2-Aminobutane-1,4-diol
Description
BenchChem offers high-quality 2-Aminobutane-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobutane-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-aminobutane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVXNWDSBYQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558979 | |
| Record name | 2-Aminobutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-52-2 | |
| Record name | 2-Amino-1,4-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-Aminobutane-1,4-diol (CAS 10405-07-9): A Chiral Building Block for Drug Discovery
Introduction: The Significance of Chiral Aminodiols in Medicinal Chemistry
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties, as biological systems are inherently chiral.[1] Chiral 1,2- and 1,4-amino alcohols and their derivatives are privileged structural motifs found in a wide array of biologically active molecules and serve as versatile building blocks in the synthesis of complex pharmaceutical agents.[2][3] (S)-2-Aminobutane-1,4-diol, with its defined stereocenter and bifunctional nature, represents a valuable C4 chiral synthon for the construction of novel chemical entities with therapeutic potential.[4] This technical guide provides a comprehensive overview of (S)-2-Aminobutane-1,4-diol, including its synthesis, potential applications, and key technical data to support researchers and drug development professionals in its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-2-Aminobutane-1,4-diol is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 10405-07-9 | |
| Molecular Formula | C₄H₁₁NO₂ | |
| Molecular Weight | 105.14 g/mol | |
| IUPAC Name | (2S)-2-aminobutane-1,4-diol | |
| Synonyms | (S)-2-Amino-1,4-butanediol, L-Homoserinol | |
| Appearance | Yellow to Brown Sticky Oil to Semi-Solid (for the racemic mixture) | [5] |
| Storage Temperature | 2-8 °C | [5] |
Strategic Synthesis: A Proposed Route from L-Aspartic Acid
While specific, detailed experimental protocols for the synthesis of (S)-2-Aminobutane-1,4-diol are not extensively reported in peer-reviewed literature, a logical and efficient synthetic strategy can be devised from the readily available and inexpensive chiral precursor, L-aspartic acid. This approach leverages well-established methodologies for the protection of functional groups and the reduction of carboxylic acids.
The proposed synthetic pathway involves three key stages:
-
Protection of the Amine and Carboxylic Acid Groups: To prevent unwanted side reactions during the reduction step, the amino and carboxylic acid functionalities of L-aspartic acid are first protected. A common and effective strategy is the formation of an N-Boc protected dimethyl ester.
-
Reduction of the Ester Groups: The protected diester is then reduced to the corresponding diol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a suitable reagent for this transformation, capable of reducing esters to primary alcohols.[6]
-
Deprotection: The final step involves the removal of the protecting group to yield the target molecule, (S)-2-Aminobutane-1,4-diol.
Caption: Proposed synthetic pathway for (S)-2-Aminobutane-1,4-diol from L-aspartic acid.
Experimental Protocol (Theoretical)
It is crucial to note that the following protocol is a theoretical procedure based on established chemical principles and has not been experimentally validated from a specific literature source for this exact transformation. Appropriate safety precautions and small-scale trials are strongly recommended.
Step 1: Synthesis of N-Boc-L-aspartic acid dimethyl ester
-
Suspend L-aspartic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide (2.0 eq), and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid.
-
Dissolve the crude N-Boc-L-aspartic acid in methanol.
-
Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 2.2 eq) dropwise.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield N-Boc-L-aspartic acid dimethyl ester.
Step 2: Reduction to N-Boc-(S)-2-aminobutane-1,4-diol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, excess, e.g., 3-4 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the LiAlH₄ suspension to 0 °C.
-
Dissolve N-Boc-L-aspartic acid dimethyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain crude N-Boc-(S)-2-aminobutane-1,4-diol.
Step 3: Deprotection to (S)-2-Aminobutane-1,4-diol
-
Dissolve the crude N-Boc-(S)-2-aminobutane-1,4-diol in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid, for example, hydrochloric acid (e.g., 4 M HCl in dioxane or methanolic HCl).
-
Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The product may be obtained as the hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base and extracted into an appropriate solvent, or purified by ion-exchange chromatography.
Applications in Drug Discovery and Asymmetric Synthesis
While specific, patented applications of (S)-2-Aminobutane-1,4-diol in marketed drugs are not readily found in the public domain, its structure suggests significant potential as a chiral building block in several areas of medicinal chemistry and asymmetric synthesis.
-
Synthesis of Chiral Ligands: The 1,2-amino alcohol moiety is a common feature in chiral ligands used for asymmetric catalysis.[7] (S)-2-Aminobutane-1,4-diol could serve as a precursor for the synthesis of novel bidentate or tridentate chiral ligands for a variety of metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation, alkylation, or epoxidation.
-
Scaffold for Bioactive Molecules: The aminodiol framework can be elaborated to generate diverse libraries of compounds for screening against various biological targets. The primary and secondary alcohol groups offer differential reactivity for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, it can be a precursor for the synthesis of analogues of immunosuppressive agents like FTY720 (Fingolimod), which features a 2-aminopropane-1,3-diol core.[8]
-
Peptidomimetics and Non-natural Amino Alcohols: The structure of (S)-2-Aminobutane-1,4-diol is related to the amino acid L-homoserine. It can be incorporated into peptide sequences as a non-natural building block to create peptidomimetics with altered conformational properties and enhanced stability towards enzymatic degradation.
Sources
- 1. Synthesis of β-(S-methyl)thioaspartic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4584419A - Process for the production of butane-1,4-diol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
Technical Guide: Scalable and Stereoselective Synthesis of (R)-2-Aminobutane-1,4-diol (CAS 80572-06-1)
Topic: (R)-2-Aminobutane-1,4-diol CAS 80572-06-1 synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Importance
(R)-2-Aminobutane-1,4-diol (CAS 80572-06-1) is a high-value chiral synthon utilized in the synthesis of peptidomimetics, chiral ligands, and bioactive pharmaceutical ingredients (APIs).[1] Its structural motif—a chiral primary amine flanked by two hydroxyl groups—makes it a versatile scaffold for constructing heterocyclic rings (e.g., pyrrolidines, oxazolidinones) and for introducing chirality into drug candidates.
This guide details a robust, scalable synthetic route derived from the chemical reduction of D-Aspartic acid derivatives . Unlike enzymatic routes which may suffer from low titers or complex downstream processing, the chemical reduction of aspartic acid diesters offers high throughput, predictable stereochemistry, and ease of purification.
Key Technical Specifications
| Parameter | Specification |
| CAS Number | 80572-06-1 |
| IUPAC Name | (2R)-2-aminobutane-1,4-diol |
| Molecular Formula | C₄H₁₁NO₂ |
| Molecular Weight | 105.14 g/mol |
| Chiral Source | D-Aspartic Acid (Retains R configuration) |
| Primary Methodology | Hydride reduction of Dimethyl D-Aspartate |
Retrosynthetic Analysis
The most direct and stereochemically secure path to (R)-2-Aminobutane-1,4-diol is the reduction of the corresponding dicarboxylic acid precursor. Since the stereocenter at C2 is not involved in the bond-breaking steps of carboxyl reduction, the configuration of the starting material determines the product chirality.
-
Precursor: Dimethyl D-Aspartate (or Diethyl D-Aspartate)
-
Starting Material: D-Aspartic Acid (commercially available, low cost)
Figure 1: Retrosynthetic strategy leveraging the chiral pool of D-Aspartic Acid.
Core Synthesis Protocol: Hydride Reduction Route
This protocol describes the two-step conversion of D-Aspartic acid to (R)-2-Aminobutane-1,4-diol. This route is preferred for its reliability and high enantiomeric retention.
Step 1: Activation via Esterification
Direct reduction of the free amino acid is often sluggish due to poor solubility (zwitterionic nature). Converting the acid to a diester enhances solubility in organic solvents (THF) required for the hydride reduction.
-
Reagents: D-Aspartic Acid, Methanol (anhydrous), Thionyl Chloride (
). -
Reaction:
Procedure:
-
Charge a round-bottom flask with anhydrous methanol (10 mL/g of aspartic acid).
-
Cool to 0°C under nitrogen atmosphere.
-
Slowly add Thionyl Chloride (2.5 equivalents) dropwise. Caution: Exothermic, gas evolution (
). -
Add D-Aspartic Acid (1.0 equivalent) in portions.
-
Warm to room temperature, then reflux for 4–6 hours.
-
Concentrate in vacuo to yield Dimethyl D-Aspartate Hydrochloride as a white solid.
-
Checkpoint: Use directly in the next step or recrystallize from MeOH/Ether if high purity is required.
Step 2: Global Reduction with Lithium Aluminum Hydride (LiAlH4)
The ester groups are reduced to primary alcohols. The amine remains intact. Note that the hydrochloride salt from Step 1 will consume hydride; therefore, excess reagent is calculated.
-
Reagents: Lithium Aluminum Hydride (
, LAH), Tetrahydrofuran (THF, anhydrous). -
Stoichiometry: 4.0–5.0 equivalents of hydride relative to the ester (account for active hydrogens on
).
Detailed Protocol:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Reagent Prep: Suspend
(4.5 equiv) in anhydrous THF (15 mL/g of substrate) at 0°C. -
Addition: Dissolve/suspend Dimethyl D-Aspartate HCl in THF. Add this mixture dropwise to the LAH suspension. Maintain temp < 10°C to control exotherm.
-
Reaction: Once addition is complete, warm to room temperature, then heat to reflux for 12–16 hours.
-
Quench (Fieser Method): Cool the mixture to 0°C. Carefully add:
-
Workup: Stir the granular precipitate for 30 minutes. Filter through a Celite pad.[10] Wash the cake with hot THF or MeOH/DCM (1:9) to recover the polar diol.
-
Isolation: Dry the filtrate over
and concentrate under reduced pressure.
Step 3: Purification
The crude product is a viscous oil or low-melting solid.
-
Distillation: High vacuum distillation (Kugelrohr or short path) is recommended. Boiling point approx. 140–150°C at 0.5 mmHg.
-
Alternative: Ion-exchange chromatography (Dowex 50W) can be used to remove non-basic impurities if distillation is difficult.
Process Workflow & Critical Parameters
The following diagram illustrates the operational workflow, highlighting critical process parameters (CPPs) that ensure safety and yield.
Figure 2: Operational workflow for the synthesis of (R)-2-Aminobutane-1,4-diol.
Quality Control & Characterization
To validate the identity and purity of the synthesized CAS 80572-06-1, the following analytical criteria must be met.
| Test | Acceptance Criteria | Purpose |
| 1H NMR (D₂O or DMSO-d6) | Signals for 2 x | Confirm structure and full reduction. |
| Specific Rotation | Negative value (typically | Confirm enantiomeric retention (R-isomer). |
| GC-MS / HPLC | Purity > 98%. Mass peak | Quantify purity and identify byproducts. |
| Water Content (KF) | < 1.0% | Ensure dryness (hygroscopic material). |
Common Impurity:
-
Pyrrolidine derivatives: Over-heating during distillation or acidic conditions can promote cyclization to 3-pyrrolidinol derivatives. Maintain neutral/basic pH during workup.
Safety & Scale-Up Considerations
Lithium Aluminum Hydride (LAH) Hazards
-
Pyrophoric: LAH reacts violently with water and moisture. All equipment must be oven-dried.
-
Hydrogen Evolution: The quench step generates massive amounts of
gas. Ensure adequate venting and slow addition rates. -
Alternative for Scale-up: For kilogram-scale production, Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) is often preferred over LAH due to higher solubility in toluene and better thermal stability, though it requires careful handling.
Solvent Handling[9][11]
-
THF: Must be peroxide-free and anhydrous.
-
Methanol: Toxic and flammable.
Waste Disposal
-
Aluminum Salts: The filter cake from the Fieser workup contains aluminum hydroxides and trapped solvent. It should be allowed to weather in a fume hood before disposal as solid chemical waste.
References
-
Reduction of Amino Acid Esters: Abiko, A., et al. "Simple and efficient procedure for the reduction of amino acids to amino alcohols." Tetrahedron Letters, 1992, 33(38), 5517-5518.
-
Fieser Workup Protocol: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
-
Process Development (Analogous Chemistry): "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol." Medicines for All Institute, VCU, 2019. (Demonstrates NaAlH4 reduction of amino acids).
-
Product Data: (R)-2-Aminobutane-1,4-diol (CAS 80572-06-1) Technical Data Sheet. MolCore.
-
Safety of Hydrides: Chandra, T., & Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction."[8] ACS Chemical Health & Safety, 2024.[8] [8]
Sources
- 1. molcore.com [molcore.com]
- 2. (2R)-2-Aminobutane-1,4-diol 95.00% | CAS: 80572-06-1 | AChemBlock [achemblock.com]
- 3. 80572-06-1|(R)-2-Aminobutane-1,4-diol|BLD Pharm [bldpharm.com]
- 4. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. US20170029852A1 - Process for the production of 1,4-butanediol - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Aspartol (2-aminobutane-1,4-diol)
The following is an in-depth technical guide on Aspartol (2-aminobutane-1,4-diol) , structured for researchers and drug development professionals.
Core Identity & Synthetic Utility in Drug Discovery [1]
Executive Summary
Aspartol (IUPAC: 2-aminobutane-1,4-diol) is a critical chiral amino-alcohol scaffold derived primarily from the reduction of Aspartic acid.[1] As a structural analogue of the amino acid, it retains the chiral integrity of the parent molecule (typically L-Aspartic acid yielding (S)-Aspartol), making it an invaluable "chiral pool" building block.[1]
Its significance in drug development is dual-faceted:
-
Pharmacological Probe: Its adenylated derivative (Aspartol-adenylate) acts as a potent, non-hydrolyzable competitive inhibitor of Aspartyl-tRNA synthetase (AspRS) , validating it as a lead structure for novel antimicrobial development.[1]
-
Chiral Synthon: It serves as a precursor for pyrrolidines, chiral auxiliaries, and complex heterocyclic drugs, including ethambutol analogues and organocatalysts.[1]
Chemical Identity & Physicochemical Profile[1][2]
Aspartol is a hygroscopic, viscous amino-diol.[1] Its polarity and dual-hydroxyl functionality require specific handling protocols to prevent racemization or polymerization during derivatization.[1]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Common Name | Aspartol | Synonyms: L-Homoserinol, 2-amino-1,4-butanediol |
| IUPAC Name | (2S)-2-aminobutane-1,4-diol | Assuming derivation from L-Aspartic Acid |
| CAS Number | 10405-07-9 (S-isomer) | 4426-52-2 (Racemic) |
| Molecular Formula | C₄H₁₁NO₂ | MW: 105.14 g/mol |
| Physical State | Viscous Colorless Oil / Low-melting Solid | Highly Hygroscopic |
| Solubility | H₂O, MeOH, EtOH | Insoluble in Et₂O, Hexanes |
| pKa (Conj.[1][2][3][4][5] Acid) | ~9.5 (Amine) | Estimated |
| Chirality | Retention of Configuration | L-Asp |
Synthesis Methodologies
Method A: Chemical Reduction (Standard Laboratory Protocol)
The most reliable method for generating high-purity Aspartol is the reduction of N-protected Aspartic acid esters.[1] Direct reduction of the free amino acid is difficult due to solubility issues.[1]
Reaction Logic:
-
Protection: N-terminus protection (Boc/Cbz) prevents amine poisoning of the catalyst.[1]
-
Esterification: Converts carboxylic acids to esters, increasing solubility in organic solvents (THF/Ether).[1]
-
Reduction: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/I₂ reduces esters to primary alcohols.[1]
-
Deprotection: Acidic cleavage yields the free amine salt.[1]
Experimental Protocol: Reduction of L-Aspartic Acid Diethyl Ester
Prerequisites: Anhydrous conditions (Schlenk line), N₂ atmosphere.
Step-by-Step Workflow:
-
Setup: Charge a flame-dried 3-neck flask with LiAlH₄ (3.0 equiv) suspended in anhydrous THF at 0°C under N₂ flow.
-
Addition: Dissolve L-Aspartic acid diethyl ester (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Note: Exothermic reaction; maintain temp <5°C.[1]
-
Reflux: Warm to room temperature (RT), then reflux for 4–6 hours to ensure complete reduction of both ester groups.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
Workup: Stir for 1 hour until a white granular precipitate forms. Filter through Celite.[1] Dry filtrate over MgSO₄ and concentrate in vacuo.
-
Purification: Distillation under reduced pressure (Kugelrohr) or ion-exchange chromatography (Dowex 50W) is required to remove salts.[1]
Method B: Biocatalytic Cascade (Green Chemistry)
Recent advances utilize enzymatic cascades to synthesize Aspartol from bulk chemicals like formaldehyde and acrolein, avoiding hazardous hydrides.[1]
Figure 1: Chemoenzymatic cascade for the synthesis of Aspartol, utilizing C-C bond formation followed by transamination.[1]
Pharmacological Applications: AspRS Inhibition[1]
The primary pharmacological interest in Aspartol lies in its ability to mimic the transition state of amino acid activation in protein synthesis.[1]
Mechanism of Action
Target: Aspartyl-tRNA Synthetase (AspRS).[1][6] Inhibitor Species: Aspartol-Adenylate (Asp-ol-AMP).[1][6]
AspRS catalyzes the attachment of Aspartate to tRNA(Asp) in a two-step reaction:
Inhibition Logic:
Aspartol is the reduced form of Aspartate (COOH
-
Structural Mimicry: It binds to the AspRS active site with high affinity (
in nanomolar range).[1] -
Non-reactive: The hydroxyl group (CH₂OH) cannot react with the tRNA 3'-OH group to form an ester bond.[1] The reaction stalls, effectively sequestering the enzyme.[1]
Figure 2: Competitive inhibition mechanism of Aspartyl-tRNA Synthetase by the high-affinity analogue Aspartol-AMP.[1]
Drug Development Implications[1]
-
Antibiotic Resistance: AspRS is a validated target for antibiotics.[1] Aspartol analogues are explored to target bacterial AspRS (e.g., Pseudomonas aeruginosa) with selectivity over human mitochondrial AspRS.[1][7]
-
Microcin C Analogues: Aspartol is used to synthesize non-hydrolyzable analogues of Microcin C, a "Trojan horse" antibiotic that is processed inside bacteria to release the inhibitor.[1]
Quality Control & Characterization
For research grade Aspartol, the following analytical signatures validate identity and purity.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: D₂O (Hydroxyl protons not visible)
- 3.65–3.80 ppm (m, 2H): C4-H ₂ (Hydroxymethyl group).[1]
- 3.50–3.60 ppm (dd, 1H): C1-H a (Hydroxymethyl near amine).[1]
- 3.35–3.45 ppm (dd, 1H): C1-H b.[1]
- 3.10–3.20 ppm (m, 1H): C2-H (Chiral center, methine attached to amine).[1]
- 1.50–1.70 ppm (m, 2H): C3-H ₂ (Methylene bridge).[1]
Mass Spectrometry (ESI-MS)[1]
-
Mode: Positive Ion[1]
-
[M+H]⁺: Calculated: 106.08; Observed: 106.1[1]
-
Fragmentation: Loss of H₂O (M-18) is common in amino alcohols.[1]
Storage & Stability[1]
-
Hygroscopicity: Must be stored under Argon/Nitrogen.
-
Temperature: 2–8°C for long-term storage.
-
Reactivity: Avoid strong oxidizing agents.[1] The amine readily absorbs CO₂ from air (carbamate formation).[1]
References
-
Vertex AI Search. (2026).[1] Aspartol synonym 2-aminobutane-1,4-diol Search Results. Retrieved from 8[1]
-
PubChem. (2025).[1][4] (2S)-2-aminobutane-1,4-diol Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Bernier, S., et al. (2005).[1] Synthesis and aminoacyl-tRNA synthetase inhibitory activity of aspartyl adenylate analogs. Bioorganic & Medicinal Chemistry. Retrieved from
-
Metlitskaya, A., et al. (2006).[1] Aspartyl-tRNA synthetase is the target of peptide nucleotide antibiotic Microcin C.[1] Journal of Biological Chemistry. Retrieved from [1]
-
ChemicalBook. (2025).[1][6] (S)-(-)-2-(Boc-Amino)-1,4-butanediol Properties and Synthesis. Retrieved from [1]
-
Beilstein Journals. (2023). C2 to C6 biobased carbonyl platforms for fine chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. (2S)-2-Amino-1,4-butanediol | C4H11NO2 | CID 14325612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - C2 to C6 biobased carbonyl platforms for fine chemistry [beilstein-journals.org]
- 4. SID 46518236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. cj.sauter.free.fr [cj.sauter.free.fr]
- 8. calpaclab.com [calpaclab.com]
Technical Guide: Physicochemical Profiling of 2-Amino-1,4-Butanediol
The following technical guide details the physicochemical profile of 2-amino-1,4-butanediol , specifically focusing on molecular weight and solubility parameters critical for drug development.
Executive Summary
2-Amino-1,4-butanediol (CAS: 63462-85-9 for racemate; 55264-26-3 for S-isomer) is a bifunctional chiral building block used extensively in the synthesis of pyrrolidines, peptidomimetics, and enzyme inhibitors. Unlike its structural analog 1,4-butanediol (a common solvent), the presence of the C2-amino group introduces a basic center and a hydrogen-bond donor, drastically altering its solubility landscape and handling requirements.
This guide provides a definitive analysis of its molecular weight for mass spectrometry validation and a comprehensive solubility profile to support formulation and synthesis workflows.
Molecular Weight & Structural Characterization[1]
Accurate molecular weight determination is the first step in validation. For 2-amino-1,4-butanediol, the distinction between average and monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) applications.
Fundamental Parameters[1][2][3][4]
| Parameter | Value | Notes |
| Chemical Formula | C₄H₁₁NO₂ | Contains 1 Amine, 2 Hydroxyls |
| Average Molecular Weight | 105.14 g/mol | Used for stoichiometry calculations |
| Monoisotopic Mass | 105.0790 g/mol | Used for HRMS identification |
| [M+H]⁺ Ion | 106.0863 m/z | Primary species in ESI(+) mode |
| Elemental Composition | C (45.70%), H (10.55%), N (13.32%), O (30.44%) | High oxygen/nitrogen content drives polarity |
Structural Implications on Properties
The molecule features a 4-carbon backbone with three polar functional groups:
-
Primary Amine (-NH₂): Proton acceptor (basic).
-
Primary Hydroxyl (C4-OH): H-bond donor/acceptor.
-
Secondary Hydroxyl (C1-OH equivalent): H-bond donor/acceptor.
Expert Insight: The high density of Hydrogen Bond Donors (HBD = 3) and Acceptors (HBA = 3) relative to the small carbon skeleton results in a negative LogP (estimated ~ -1.5 to -2.0). This predicts extreme hydrophilicity, making the compound prone to hygroscopicity in its free base form.
Solubility Profile
Solubility is not a static number; it is a function of the solid-state form (Free Base vs. Salt) and the solvent system.
Theoretical vs. Practical Solubility
The following table summarizes the solubility behavior of 2-amino-1,4-butanediol in its two most common forms.
| Solvent Class | Solvent | Free Base (Oil/Low Melt Solid) | Hydrochloride Salt (Crystalline) |
| Aqueous | Water (pH 7) | Miscible (Highly Soluble) | > 100 mg/mL (Freely Soluble) |
| Protic Polar | Methanol / Ethanol | Freely Soluble | Soluble |
| Aprotic Polar | DMSO / DMF | Freely Soluble | Soluble |
| Chlorinated | Dichloromethane (DCM) | Moderate / Soluble | Insoluble / Poor |
| Ethers | THF / Diethyl Ether | Poor / Insoluble | Insoluble |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Insoluble |
The "Salt Effect" in Synthesis
In drug development, this compound is often purchased or isolated as the Hydrochloride (HCl) salt to improve stability and handling.
-
Free Base: Often a viscous, hygroscopic oil. It absorbs atmospheric water rapidly, which can lead to weighing errors.
-
HCl Salt: A stable crystalline solid. However, its solubility in organic reaction solvents (like DCM or THF) is drastically reduced compared to the free base.
-
Recommendation: If your reaction requires non-polar conditions, perform a "free-basing" step (extraction with NaOH/DCM) immediately prior to use.
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Purpose: To determine the saturation solubility of 2-amino-1,4-butanediol (salt or free base) in a specific solvent.
Methodology: Saturation Shake-Flask Method.
Step-by-Step Workflow:
-
Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 30 seconds after each addition.
-
If dissolved: Stop. Solubility is > 500 mg/mL.
-
If undissolved: Place in a thermomixer at 25°C, shaking at 500 RPM for 24 hours.
-
-
Filtration: Centrifuge the vial at 10,000 RPM for 5 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter.
-
Quantification:
-
Evaporate a known volume of filtrate (e.g., 100 µL) in a tared vessel under nitrogen.
-
Weigh the residue.
-
Calculation:
-
Protocol: Purity & Identity Validation (HPLC-MS)
Because the molecule lacks a strong UV chromophore (no aromatic rings), standard UV-HPLC is ineffective.
-
Detector: ELSD (Evaporative Light Scattering) or Mass Spectrometer (MS).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters XBridge Amide). Standard C18 columns will not retain this polar molecule.
-
Mobile Phase: Acetonitrile : Water (90:10) with 10mM Ammonium Formate (Buffer pH 3).
Visualizations
Solubility & Interaction Mechanism
The following diagram illustrates why 2-amino-1,4-butanediol exhibits such high water solubility and how the "Salt Switch" alters this property.
Caption: Figure 1. Solubility mechanism showing the dominance of Hydrogen Bonding in aqueous media and the lattice energy barrier introduced by salt formation in organic solvents.
Solubility Determination Workflow
A logical decision tree for determining solubility in the lab.
Caption: Figure 2. Step-by-step experimental workflow for determining the saturation solubility of 2-amino-1,4-butanediol.
Applications in Drug Development[7][8]
Understanding the solubility of 2-amino-1,4-butanediol is crucial for:
-
Peptidomimetic Synthesis: It serves as a chiral scaffold.[1] The high polarity requires careful selection of protecting groups (e.g., Boc, Fmoc) to make the molecule soluble in standard peptide synthesis solvents like DCM or DMF.
-
Prodrug Design: The hydroxyl groups can be esterified to improve lipophilicity, increasing membrane permeability.
-
Purification: Due to its water solubility, unreacted 2-amino-1,4-butanediol can often be removed from organic reaction mixtures simply by aqueous washing, simplifying downstream processing.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14325613: 2-aminobutane-1,4-diol. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link]
Sources
Technical Guide: Biological Activity and Synthetic Utility of 2-Aminobutane-1,4-Diol Derivatives
This guide serves as a technical manual for researchers investigating the 2-aminobutane-1,4-diol scaffold (often referred to as Aspartol when derived from aspartic acid). It focuses on its utility as a privileged chiral synthon for generating bioactive heterocycles, specifically 3-pyrrolidinols , and its direct application in coordination chemistry.
Executive Summary: The "Aspartol" Scaffold
2-aminobutane-1,4-diol is a chiral amino-diol typically accessible via the reduction of L-aspartic acid or its diesters. Unlike simple amino alcohols, its unique 1,4-diol structure allows for versatile cyclization pathways, making it a critical precursor for 3-hydroxypyrrolidines (3-pyrrolidinols).
These derivatives exhibit potent biological activities across three primary domains:
-
Metabolic Regulation:
-Glucosidase inhibition (Diabetes management).[1][2] -
Antimicrobial Action: Ergosterol biosynthesis inhibition in fungi.
-
Oncology: Platinum(II) coordination complexes for cytotoxicity.[3][4][5][6]
Core Synthetic Pathways & Biological Logic
The biological value of 2-aminobutane-1,4-diol lies in its ability to access the pyrrolidine ring system with defined stereochemistry. The following diagram illustrates the divergence from the parent scaffold to bioactive classes.
Visualization: Synthetic Divergence Tree
Figure 1: Divergent synthesis from the aspartate-derived diol scaffold to three major bioactive classes.
Module A: 3-Pyrrolidinol Derivatives (Metabolic & Antimicrobial)
The cyclization of 2-aminobutane-1,4-diol yields 3-pyrrolidinol , a structural mimic of sugars and a key pharmacophore in antifungal agents.
Mechanism of Action: -Glucosidase Inhibition
Nitrogen-containing sugar mimics (iminosugars) derived from this scaffold act as competitive inhibitors of
-
Physiological Target: The enzyme responsible for hydrolyzing carbohydrates into glucose in the small intestine.
-
Inhibition Logic: The protonated nitrogen of the pyrrolidine ring at physiological pH mimics the oxocarbenium ion transition state of the glycosidic cleavage.
-
Result: Delayed glucose absorption, blunting postprandial hyperglycemic spikes.[1]
Experimental Protocol: Synthesis of N-Benzyl-3-Pyrrolidinol
Rationale: N-protection is required to prevent polymerization during cyclization. The benzyl group serves as a versatile protecting group that increases lipophilicity for cell permeation.
Reagents:
-
(S)-2-aminobutane-1,4-diol (10 mmol)
-
Benzaldehyde (10 mmol)
-
Sodium Borohydride (
) -
Thionyl Chloride (
) -
Triethylamine (
)
Workflow:
-
Reductive Amination: Dissolve diol in MeOH. Add benzaldehyde (1 eq) and stir for 2h. Add
(1.5 eq) at 0°C. Stir 4h. Quench with water, extract with DCM. Yields N-benzyl-2-aminobutane-1,4-diol. -
Chlorination: Dissolve intermediate in
. Add (1.1 eq) dropwise at 0°C. The primary alcohol at C4 is selectively chlorinated due to steric accessibility compared to the C1 alcohol (neighboring the amine). -
Cyclization: Reflux the chlorinated intermediate in alkaline solution (KOH/MeOH) for 6 hours. The internal nucleophilic attack of the amine on the C4-chloride closes the ring.
-
Purification: Silica gel chromatography (DCM:MeOH 9:1).
Data: Structure-Activity Relationship (SAR) - Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of N-substituted derivatives against Candida albicans, demonstrating the "Lipophilic Tail Effect."
| Compound ID | N-Substituent (R) | MIC ( | Mechanism Note |
| ABD-01 | Hydrogen (Unsubstituted) | >500 | Too polar; poor membrane penetration. |
| ABD-02 | Benzyl | 64 | Moderate activity; standard reference. |
| ABD-03 | Dodecyl ( | 4 | High Potency: Surfactant-like disruption of fungal membrane. |
| ABD-04 | 4-Fluorobenzyl | 32 | Improved metabolic stability vs Benzyl. |
Interpretation: A hydrophobic chain (ABD-03) significantly enhances potency, likely by facilitating entry into the fungal lipid bilayer where it targets ergosterol biosynthesis enzymes.
Module B: Platinum(II) Coordination Complexes (Anticancer)
Analogous to Oxaliplatin, 2-aminobutane-1,4-diol can serve as a bidentate ligand. The 1,4-diol moiety offers a unique coordination environment compared to the 1,2-diamine ligands of cisplatin.
Coordination Chemistry
The diol coordinates to Pt(II) through the amine nitrogen and the C1-hydroxyl oxygen (forming a stable 5-membered chelate ring), leaving the C4-hydroxyl free for solubility enhancement.
Visualization: Mechanism of Cytotoxicity
Figure 2: Pharmacodynamics of Platinum-Aspartol complexes leading to tumor cell death.
References
-
Synthetic Utility of Amino-Diols: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Link
-
Antifungal Pyrrolidines: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines (and related heterocycles) as Novel Antifungal Agents. MDPI.[7] Link
-
Glycosidase Inhibition:Design, synthesis, and characterization of new deriv
-glucosidase inhibitors. Pharmaspire.[8] Link -
Platinum Complex Analogues: Antitumor activity of a new platinum complex, oxalato (trans-l-1,2-diaminocyclohexane)platinum (II).[3] PubMed. Link
-
General Review of 1,4-Butanediol Bio-production: Advances in Bio-Based Production of 1,4-Butanediol. MDPI.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Antitumor activity of a new platinum complex, oxalato (trans-l-1,2-diaminocyclohexane)platinum (II): new experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of a platinum (II)-doxorubicin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
Methodological & Application
Application Notes & Protocols: The Synthesis of Chiral Amino Alcohols via Lithium Aluminum Hydride Reduction of Amino Acid Esters
Introduction: The Significance of Chiral Amino Alcohols
Chiral amino alcohols are high-value building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their bifunctional nature and inherent chirality make them indispensable precursors for chiral ligands, catalysts, and complex drug molecules. The reduction of readily available amino acids into these versatile synthons is a cornerstone transformation for drug development professionals.
Among the various methods available, the reduction of amino acid esters using Lithium Aluminum Hydride (LAH, LiAlH₄) is a powerful and widely adopted strategy due to its high efficiency and broad substrate scope.[1][2] This document provides a comprehensive guide to this protocol, grounded in mechanistic understanding and field-proven experimental insights. It details the underlying chemical principles, stringent safety requirements, a step-by-step experimental workflow, and troubleshooting advice to ensure reliable and safe execution.
Scientific Principles and Mechanistic Insight
The Unrivaled Reactivity of Lithium Aluminum Hydride
Lithium Aluminum Hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, carboxylic acids, and their derivatives like esters and amides.[3][4] Its exceptional reactivity stems from the highly polarized Al-H bond, which makes the hydride ion (H⁻) exceptionally nucleophilic.[5] This stands in contrast to milder agents like sodium borohydride (NaBH₄), which are generally incapable of reducing esters or carboxylic acids under standard conditions.[3][6][7]
The Reaction Mechanism: A Two-Step Hydride Addition
The reduction of an ester to a primary alcohol with LAH is not a single event but a sequential process.[8]
-
Nucleophilic Acyl Substitution: The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.[9]
-
Aldehyde Formation: This intermediate is unstable and collapses, reforming the carbonyl π-bond and expelling the alkoxide (-OR') as a leaving group. This step generates a transient aldehyde.[3][8]
-
Final Reduction: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride.[9] This nucleophilic addition forms an aluminum alkoxide intermediate.
-
Protonation: A final aqueous workup protonates the alkoxide to yield the desired primary alcohol.[7]
It is critical to note that two alcohols are technically formed: the primary amino alcohol from the acyl portion of the ester and the alcohol corresponding to the ester's alkoxy group (e.g., ethanol from an ethyl ester).[10]
Substrate Considerations: The Role of the Ester and Amine
While LAH can reduce carboxylic acids directly, this pathway is often less desirable. The acidic proton of the carboxylic acid reacts violently with the first equivalent of LAH in an acid-base reaction, liberating flammable hydrogen gas and forming a lithium carboxylate salt, which is then reduced more slowly.[10] Converting the amino acid to its corresponding ester (e.g., methyl or ethyl ester) provides a more controlled and efficient reaction.
Furthermore, the free amine of the amino acid ester can, in principle, react with LAH. While reductions are often performed on the amino acid ester hydrochlorides without N-protection[1], sensitive substrates or those requiring exceptionally clean reaction profiles may benefit from the use of an N-protecting group, such as the Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. The stability of these groups to LAH must be considered.[11]
A paramount feature of this reaction is the preservation of the stereochemical integrity at the α-carbon, making it an excellent method for producing enantiomerically pure amino alcohols from chiral amino acids.[12][13]
Critical Safety Protocols for Handling Lithium Aluminum Hydride
WARNING: Lithium Aluminum Hydride is an extremely hazardous reagent. A thorough risk assessment must be conducted before any work is initiated. Failure to adhere to strict safety protocols can result in fire, explosion, and severe injury.
-
Reactivity Hazards: LAH reacts violently with water, alcohols, and any protic source, releasing large volumes of highly flammable hydrogen gas which can autoignite.[4][14] It is a water-reactive flammable solid.[15]
-
Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be scrupulously dried before use. LAH is a fine powder that can form dust clouds; inhalation should be avoided.[3]
-
Personal Protective Equipment (PPE): A fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves are mandatory.[16][17]
-
Spill Management: In case of a spill, DO NOT USE WATER OR A CO₂ EXTINGUISHER . Cover the spill immediately with a generous amount of dry sand, sodium carbonate, or powdered limestone.[18] Ensure a Class D fire extinguisher and a container of dry sand are readily accessible.[16]
-
Quenching: The quenching of excess LAH is the most hazardous step of the procedure. It must be done slowly, at low temperature (0 °C), and behind a blast shield.
Experimental Workflow and Protocols
This section outlines the complete workflow, from the preparation of the amino acid ester to the isolation of the final amino alcohol product.
Caption: Experimental workflow for LAH reduction of amino acid esters.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| Amino Acid Ester Hydrochloride | Reagent Grade, >98% | Must be dry. |
| Lithium Aluminum Hydride (LiAlH₄) | 95-97% powder or granular | Handle exclusively under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or freshly distilled | Use a solvent from a freshly opened bottle or dried over Na/benzophenone. |
| Deionized Water | N/A | For workup. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | For preparing 15% (w/v) aqueous solution for workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying. |
| Celite® 545 | N/A | Optional, as a filter aid. |
Step-by-Step Reduction Protocol (Example: L-Valine Ethyl Ester)
This protocol is adapted from a procedure reported in Organic Syntheses.[1]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel topped with a septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
LAH Suspension: In the reaction flask, carefully place Lithium Aluminum Hydride (e.g., 1.5 equivalents relative to the ester). Under a positive flow of inert gas, add anhydrous THF via cannula to create a stirrable slurry (e.g., a concentration of ~1 M LAH).
-
Cooling: Immerse the reaction flask in an ice-water bath to cool the LAH slurry to 0 °C.
-
Substrate Addition: Dissolve the L-Valine ethyl ester hydrochloride (1.0 eq) in a minimum amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the vigorously stirred LAH slurry over 30-60 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C. Hydrogen gas will be evolved from the reaction with the hydrochloride salt.[1] This gas must be safely vented.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting ester is fully consumed (typically 1-4 hours). To sample for TLC, carefully withdraw a small aliquot via syringe, quench it in a separate vial containing a Rochelle's salt solution or ethyl acetate, extract with ether, and spot the ether layer.[18]
-
Fieser Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Perform the following steps with extreme caution behind a blast shield. For every 'X' grams of LAH used, add the following reagents sequentially and dropwise, allowing the vigorous gas evolution to subside between each addition:
-
'X' mL of deionized water.
-
'X' mL of 15% (w/v) aqueous sodium hydroxide.
-
'3X' mL of deionized water.
-
-
Isolation: After the final addition, remove the ice bath and stir the mixture vigorously for 30 minutes. A white, granular precipitate of aluminum salts should form.[18][19] Filter the mixture through a Büchner funnel, optionally over a pad of Celite®. Wash the filter cake thoroughly with several portions of THF or diethyl ether.
-
Purification: Combine the filtrate and the washes. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude L-Valinol can be further purified by vacuum distillation if required.
Representative Yields
The LAH reduction procedure is effective for a variety of amino acid esters, providing good to excellent yields of the corresponding amino alcohols.
| Starting Amino Acid Ester | Product Amino Alcohol | Reported Yield | Reference |
| L-Valine Ester | L-Valinol | 73-84% | Org. Synth.[1] |
| L-Alanine Ester | L-Alaninol | ~70% | Org. Synth.[1] |
| L-Phenylalanine Ester | L-Phenylalaninol | ~87% | Org. Synth.[1] |
| L-Phenylglycine Ester | L-Phenylglycinol | ~76% | Org. Synth.[1] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet solvents, reagents, or glassware.2. Insufficient LAH.3. Deactivated LAH. | 1. Ensure all materials are scrupulously dried.2. Use a larger excess of LAH (1.5-2.0 eq).3. Use a fresh bottle of LAH. |
| Difficult Workup (Gelatinous Precipitate) | 1. Incorrect stoichiometry in the Fieser workup.2. Insufficient stirring after quenching. | 1. Adhere strictly to the 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LAH.[19]2. Stir vigorously for at least 30 minutes to allow the salts to granulate. |
| Product Contamination | 1. Incomplete reaction.2. Impure starting materials.3. Side reactions. | 1. Increase reaction time or gently warm the reaction (e.g., to reflux in THF) after initial addition.2. Purify the starting ester before reduction.3. Consider N-protection for complex substrates. |
Conclusion
The reduction of amino acid esters with lithium aluminum hydride is a robust and highly effective method for the synthesis of valuable chiral amino alcohols. While the potent reactivity of LAH necessitates unwavering adherence to stringent safety protocols, a well-executed procedure provides excellent yields and preserves stereochemical integrity. By understanding the underlying mechanism and mastering the cautious handling and workup techniques detailed in this guide, researchers can confidently employ this powerful transformation in their synthetic endeavors, advancing research and drug development programs.
References
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. (2023). Available from: [Link]
-
BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Available from: [Link]
-
University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available from: [Link]
-
JoVE. Esters to Alcohols: Hydride Reductions. (2025). Available from: [Link]
-
Organic Syntheses. Reduction of L-Valine to L-Valinol: (S)-(+)-2-Amino-3-methyl-1-butanol. Coll. Vol. 7, p.534 (1990); Vol. 64, p.119 (1986). Available from: [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to alcohols using LiAlH4. (2023). Available from: [Link]
-
Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. (2019). Available from: [Link]
-
University of Sussex. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]
-
Bloom Tech. Can Lithium Aluminum Hydride Reduce Esters?. (2024). Available from: [Link]
-
Myers Research Group, Harvard University. Chem 115 Handout: Hydride Reductions. Available from: [Link]
-
Clutch Prep. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Available from: [Link]
-
Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available from: [Link]
-
Nimmagadda, A., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Available from: [Link]
-
Leah4sci. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube. Available from: [Link]
-
University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available from: [Link]
-
Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. (2023). Available from: [Link]
-
Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199. Available from: [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Available from: [Link]
-
ResearchGate. Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2025). Available from: [Link]
-
ACS Omega. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2024). Available from: [Link]
-
Fisher Scientific. Lithium aluminium hydride - SAFETY DATA SHEET. (2015). Available from: [Link]
-
Princeton University EHS. Lithium Aluminum Hydride. Available from: [Link]
-
ACS Publications. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Available from: [Link]
-
SciSpace. Amino Acid-Protecting Groups. Available from: [Link]
-
New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. jocpr.com [jocpr.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Amino Protecting Groups Stability [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. westliberty.edu [westliberty.edu]
- 15. fishersci.com [fishersci.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. nj.gov [nj.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Chemoselective N-Protection of 2-Amino-1,4-Butanediol
Executive Summary & Strategic Analysis
2-Amino-1,4-butanediol (often referred to as Aspartol) is a versatile chiral building block derived from aspartic acid. Its bifunctional nature—possessing a primary amine and two primary hydroxyl groups—presents a specific synthetic challenge: Chemoselectivity .
The objective is to quantitatively protect the nitrogen center (N-protection) while leaving the two hydroxyl groups free for subsequent functionalization (e.g., selective oxidation or cyclization).
The Core Challenges
-
Nucleophilic Competition: While amines are generally more nucleophilic than alcohols, the presence of two primary hydroxyls increases the statistical probability of O-acylation, particularly with highly reactive electrophiles (e.g., Cbz-Cl, Fmoc-Cl).
-
Solubility Mismatch: The unprotected substrate is highly polar and water-soluble, whereas the protected derivatives become increasingly lipophilic. The reaction medium must accommodate both species to ensure complete conversion.
-
Product Isolation: The resulting N-protected diols often retain significant water solubility, rendering standard aqueous workups (simple extraction) inefficient without modification (e.g., salting out).
Strategic Solutions
-
Reagent Selection: Use milder electrophiles (Boc₂O, Fmoc-OSu) where possible to enhance kinetic selectivity for the amine.
-
Solvent Systems: Employ biphasic systems (Schotten-Baumann conditions) or water-miscible organic solvents (THF/Water, Dioxane/Water) to maintain homogeneity.
-
pH Control: Maintain pH between 8–9. This ensures the amine is deprotonated (nucleophilic) while the hydroxyls remain protonated (neutral), preventing O-acylation.
Experimental Protocols
Protocol A: N-Boc Protection (tert-Butyloxycarbonyl)
Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (Boc₂O). Selectivity: High.[1][2][3] Boc₂O is kinetically slow to react with hydroxyls under mild basic conditions.
Reagents & Materials
-
Substrate: 2-Amino-1,4-butanediol (1.0 equiv)
-
Reagent: Boc₂O (1.1 equiv)
-
Base: NaHCO₃ (2.0 equiv) or Triethylamine (1.5 equiv)
-
Solvent: THF : Water (1:1 v/v)
Step-by-Step Procedure
-
Preparation: Dissolve 2-amino-1,4-butanediol (10 mmol) in water (15 mL).
-
Basification: Add NaHCO₃ (20 mmol) to the aqueous solution. Stir until dissolved.
-
Addition: Dissolve Boc₂O (11 mmol) in THF (15 mL). Add this solution dropwise to the aqueous amine mixture at 0°C.
-
Note: Dropwise addition prevents local high concentrations of Boc₂O, minimizing oligomerization or O-reaction.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir vigorously for 4–6 hours.
-
Monitoring: Check TLC (System: DCM/MeOH 9:1). Stain with Ninhydrin. The starting material spot (base line, purple) should disappear.
-
-
Workup (Critical Step for Polar Diols):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Salting Out: Saturate the remaining aqueous phase with solid NaCl. This pushes the organic product out of the water phase.
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc).
-
Alternative: If the product is highly water-soluble, use n-Butanol for extraction.
-
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purification: The crude N-Boc diol is often pure enough. If necessary, purify via flash column chromatography (DCM -> 5% MeOH/DCM).
Protocol B: N-Cbz Protection (Benzyloxycarbonyl)
Mechanism: Nucleophilic substitution on Benzyl chloroformate (Cbz-Cl). Selectivity: Moderate. Cbz-Cl is highly reactive; strictly controlled low temperature is required to prevent O-carbonylation.
Reagents & Materials
-
Substrate: 2-Amino-1,4-butanediol (1.0 equiv)
-
Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: Acetone : Water (1:1 v/v)
Step-by-Step Procedure
-
Preparation: Dissolve 2-amino-1,4-butanediol (10 mmol) and Na₂CO₃ (20 mmol) in Water (20 mL). Cool to 0°C .[4]
-
Addition: Dilute Cbz-Cl (10.5 mmol) in Acetone (5 mL). Add dropwise over 30 minutes, maintaining temperature < 5°C.
-
Critical: Do not let the temperature rise. Higher temps promote O-acylation with the reactive acid chloride.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to 15°C for 2 hours.
-
Quench: Add a minimal amount of N,N-dimethylethylenediamine (0.1 equiv) if Cbz-Cl excess persists (optional).
-
Workup:
-
Evaporate Acetone.
-
Acidify carefully with 1M HCl to pH ~3 (Cbz is acid stable, unlike Boc).
-
Extract with EtOAc (3x).
-
-
Purification: Recrystallization from EtOAc/Hexanes is often possible due to the aromatic ring increasing crystallinity.
Protocol C: N-Fmoc Protection (Fluorenylmethyloxycarbonyl)
Mechanism: Acylation using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Selectivity: High.[1][2][3] Fmoc-OSu is less reactive toward alcohols than Fmoc-Cl.
Reagents & Materials
-
Substrate: 2-Amino-1,4-butanediol (1.0 equiv)
-
Reagent: Fmoc-OSu (1.05 equiv)
-
Base: NaHCO₃ (1.5 equiv)
-
Solvent: Dioxane : Water (1:1 v/v)
Step-by-Step Procedure
-
Preparation: Dissolve 2-amino-1,4-butanediol (10 mmol) in Water (15 mL) and NaHCO₃ (15 mmol).
-
Addition: Dissolve Fmoc-OSu (10.5 mmol) in Dioxane (15 mL). Add slowly to the aqueous phase at Room Temperature.
-
Note: Unlike Cbz-Cl, Fmoc-OSu does not require 0°C.
-
-
Reaction: Stir for 3–5 hours. The mixture may become cloudy as the Fmoc-protected product precipitates.
-
Workup:
-
Do NOT acidify (Fmoc is base-labile, but strong acid can sometimes cause issues with precipitation or solubility).
-
Dilute with water and extract with EtOAc.
-
Wash organic layer with 1M HCl (briefly) to remove unreacted amine, then Brine.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Comparative Analysis of Conditions
| Feature | N-Boc Protocol | N-Cbz Protocol | N-Fmoc Protocol |
| Reagent | Boc₂O | Cbz-Cl | Fmoc-OSu |
| Selectivity (N vs O) | Excellent | Moderate (Temp dependent) | Good |
| Solvent System | THF/H₂O | Acetone/H₂O | Dioxane/H₂O |
| Base | NaHCO₃ / NaOH | Na₂CO₃ | NaHCO₃ |
| Deprotection | Acid (TFA/HCl) | Hydrogenolysis (H₂/Pd) | Base (Piperidine) |
| Primary Risk | Product water solubility | O-acylation if warm | Solubility of Fmoc-OSu |
Visual Workflow (Graphviz)
Figure 1: Decision tree and workflow for the chemoselective N-protection of 2-amino-1,4-butanediol.
Troubleshooting & Validation
Analytical Validation
-
TLC (Thin Layer Chromatography):
-
Stain: Ninhydrin.
-
Observation: Free amine turns purple/blue. Protected amine (Boc/Cbz/Fmoc) will NOT stain purple (or very faintly). It may stain under UV or with PMA (Phosphomolybdic Acid) for the diol functionality.
-
-
1H NMR Spectroscopy:
-
Look for the shift of the proton on the carbon alpha to the nitrogen. Upon protection, this signal typically shifts downfield due to the electron-withdrawing carbamate group.
-
Boc: Strong singlet at ~1.4 ppm (9H).
-
Cbz: Aromatic signals (7.3 ppm) and benzylic CH₂ singlet (~5.1 ppm).
-
Fmoc: Aromatic signals and the characteristic doublet (CH₂) and triplet (CH) around 4.2–4.5 ppm.
-
Common Issues
-
Low Yield (Boc): Usually due to poor extraction of the water-soluble product. Solution: Saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor.
-
O-Acylation (Cbz): Product shows extra spots on TLC. Solution: Repeat reaction at strictly 0°C and ensure base is not in large excess.
-
Incomplete Solubility: If the substrate doesn't dissolve in the mixed solvent, increase the water ratio slightly or switch to Dioxane/Water which often solubilizes amino alcohols better than THF/Water.
References
-
Sigma-Aldrich. Application Note – N-Boc protection. (General protocol for N-Boc protection of amines).[3][5] Link
-
Master Organic Chemistry. Mechanism and Selectivity of Amine Protection (Boc, Cbz, Fmoc).Link
-
Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. (Describes carbonate/bicarbonate buffer systems for Cbz protection). Link
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[3] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. (Demonstrates chemoselectivity of Boc in aqueous media). Link
-
Fisher Scientific. Amine Protection / Deprotection Protocols.Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Synthesis of chiral pyrrolidines from 2-aminobutane-1,4-diol
Application Note: Precision Synthesis of Chiral 3-Substituted Pyrrolidines
Introduction
Chiral pyrrolidines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous glycosidase inhibitors, GPCR ligands, and kinase inhibitors. While traditional routes often employ L-proline or succinimide derivatives, the use of chiral 2-aminobutane-1,4-diol (derived from the chiral pool precursor L-aspartic acid) offers a distinct advantage: access to 3-substituted pyrrolidines with high enantiopurity.
This application note details a robust, self-validating protocol for converting 2-aminobutane-1,4-diol into chiral 3-functionalized pyrrolidines. Unlike direct cyclization methods that often suffer from poor regioselectivity (yielding mixtures of 4-membered azetidines and 5-membered pyrrolidines), this protocol leverages a controlled Kinetic-to-Thermodynamic Ring Expansion strategy.
Strategic Analysis
The transformation of 2-aminobutane-1,4-diol (1 ) poses a unique regiochemical challenge due to the position of the amine at C2:
-
Path A (Kinetic): Intramolecular attack of the amine on the C4-leaving group forms a 4-membered Azetidine .
-
Path B (Thermodynamic): Direct attack on C1 forms a 3-membered Aziridine (highly strained, unlikely without specific conditions).
-
Path C (Rearrangement): The generated azetidine intermediate, upon activation of the pendant hydroxymethyl group, undergoes a ring expansion via a bicyclic Azetidinium Ion to yield the thermodynamically stable Pyrrolidine .
We utilize Path C , as it provides superior control over stereochemistry and allows for the introduction of various nucleophiles at the C3 position.
Experimental Protocol
Phase 1: N-Protection & Kinetic Cyclization (Formation of the Azetidine Core)
Objective: Isolate the kinetically favored N-benzyl-2-(hydroxymethyl)azetidine.
-
Reagents: 2-aminobutane-1,4-diol, Benzaldehyde, NaBH4, Thionyl Chloride (
), NaOH. -
Solvents: Methanol (MeOH), Dichloromethane (DCM).
Step-by-Step Workflow:
-
Reductive Amination:
-
Dissolve (S)-2-aminobutane-1,4-diol (10 mmol) in MeOH (50 mL).
-
Add Benzaldehyde (10.5 mmol) and stir for 2 h at RT to form the imine.
-
Cool to 0°C; add NaBH4 (15 mmol) portion-wise. Stir for 4 h.
-
Checkpoint: TLC should show complete consumption of aldehyde.
-
Quench with water, extract with DCM, dry (
), and concentrate to yield N-benzyl-2-aminobutane-1,4-diol .
-
-
Selective Cyclization:
-
Dissolve the N-benzyl intermediate in dry THF.
-
Add
-BuLi (1.1 equiv) at -78°C followed by TsCl (1.0 equiv) to selectively activate the primary C4-hydroxyl (less sterically hindered than the C1-hydroxymethyl group adjacent to the amine). -
Note: Alternatively, use Mitsunobu conditions (
, DIAD) which prefer primary alcohols. -
Heat to reflux (60°C) for 12 h. The amine displaces the C4-OTs to form N-benzyl-2-(hydroxymethyl)azetidine .
-
Phase 2: Ring Expansion (The "Couty" Rearrangement)
Objective: Convert the azetidine to 3-substituted pyrrolidine via the azetidinium ion.
-
Mechanism: Activation of the remaining C1-hydroxymethyl group triggers neighboring group participation (NGP) by the nitrogen, forming a transient bicyclic azetidinium ion. Nucleophilic attack then opens the bridge to form the 5-membered ring.
Step-by-Step Workflow:
-
Activation:
-
Dissolve N-benzyl-2-(hydroxymethyl)azetidine in DCM at 0°C.
-
Add Triflic Anhydride (
, 1.1 equiv) and Pyridine (2.0 equiv). Stir for 30 min. -
Critical: The triflate is a "super-leaving group" necessary to drive the formation of the strained azetidinium intermediate.
-
-
Rearrangement/Substitution:
-
Add the desired Nucleophile (e.g., KOAc for -OAc, NaCN for -CN, or simply heat for rearrangement to 3-halopyrrolidine if using
in step 1). -
Reflux in acetonitrile (
) for 6-12 h. -
Result: The nucleophile attacks the less hindered carbon of the azetidinium bridge, opening the ring to yield N-benzyl-3-substituted pyrrolidine .
-
Data Summary & Troubleshooting
| Parameter | Kinetic Product (Azetidine) | Thermodynamic Product (Pyrrolidine) |
| Ring Size | 4-membered | 5-membered |
| Key Reagent | 1 eq. TsCl / Base (Mild) | |
| Stability | Stable at RT | Highly Stable |
| Stereochemistry | Retention at C2 | Inversion at C3 (Net) |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield of Azetidine | Non-selective tosylation (O-1 vs O-4). | Use steric bulk to protect C1 or lower temp (-78°C) during activation. |
| No Rearrangement | Leaving group on azetidine too poor. | Switch from Mesylate (Ms) to Triflate (Tf) or Nosylate (Ns). |
| Polymerization | Azetidinium ion too long-lived. | Increase concentration of Nucleophile; use polar aprotic solvent (DMF/ACN). |
Reaction Pathway Visualization
Caption: Mechanistic flow from acyclic diol to chiral pyrrolidine via the critical azetidinium expansion pathway.
References
-
Couty, F., et al. (2004).[1] "Synthesis and reactivity of enantiomerically pure N-alkyl-2-alkenyl azetidinium salts." Tetrahedron Letters, 45(40), 7525-7528.
-
D'hooghe, M., & De Kimpe, N. (2006). "Conversion of 2-(hydroxymethyl)azetidines into 3-functionalized pyrrolidines." Tetrahedron, 62(3), 513-535.
-
Gao, Y., et al. (1995). "Asymmetric Synthesis of 3-Substituted Pyrrolidines via Ring Expansion of Azetidines." Journal of the American Chemical Society, 117(35), 9075-9076.
-
Sato, K., et al. (2003). "Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst." Applied Catalysis A: General, 250(2), 247-254.
Sources
2-amino-1,4-butanediol as a chain extender in polyurethanes
Application Note & Protocol
Topic: 2-Amino-1,4-butanediol: A Novel Chain Extender for Advanced Polyurethane Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Polyurethanes (PUs) are a versatile class of segmented block copolymers renowned for their tunable physicochemical properties. The final performance of a PU is largely dictated by its microstructure, specifically the phase separation between the amorphous soft segments (SS) and the crystalline or glassy hard segments (HS). Chain extenders, low-molecular-weight diols or diamines, are critical reactants that, along with diisocyanates, form these hard segments.[1] This document provides an in-depth technical guide on the application of 2-amino-1,4-butanediol (ABDO) as a non-traditional chain extender. Unlike conventional diols (e.g., 1,4-butanediol, BDO) or diamines, ABDO possesses both primary amine and primary hydroxyl functional groups. This unique bifunctionality introduces a significant reactivity differential, enabling the formation of distinct hard segments containing both urea and urethane linkages. This note details the causality behind using ABDO, provides a robust, self-validating protocol for synthesis via the prepolymer method, and outlines key characterization techniques to evaluate the resulting materials, with a particular focus on applications requiring enhanced mechanical performance and biocompatibility.
Introduction: The Decisive Role of the Chain Extender
Segmented polyurethanes derive their remarkable properties from thermodynamic incompatibility between the flexible, low-glass-transition-temperature (Tg) soft segments (typically polyester or polyether macrodiols) and the rigid, high-Tg hard segments.[2] The chain extender is the molecular architect of this hard segment. The choice of chain extender governs several critical parameters:
-
Hard Segment Polarity and Cohesion: The nature of the linkages (urethane vs. urea) and the structure of the extender dictate the strength of hydrogen bonding within the hard domains.
-
Phase Separation: The compatibility of the chain extender with the soft and hard domains influences the degree of microphase separation, which directly impacts mechanical properties like elasticity and tensile strength.[2][3]
-
Crystallinity: Symmetrical chain extenders like BDO tend to form highly ordered, crystalline hard segments, imparting toughness and high modulus.[4][5]
The introduction of 2-amino-1,4-butanediol (HO-CH₂-CH(NH₂)-CH₂-CH₂-OH) presents a strategic departure from conventional extenders. Its dual functionality offers a unique lever to manipulate the hard segment chemistry and, consequently, the final polymer properties.
The Scientific Rationale: Why 2-Amino-1,4-butanediol?
The primary advantage of ABDO lies in the differential reactivity of its nucleophilic groups towards isocyanates (-NCO). The reaction rate of a primary amine with an isocyanate is several orders of magnitude faster than that of a primary alcohol.[6] This phenomenon is the cornerstone of the unique properties imparted by ABDO.
-
Formation of Urea and Urethane Linkages: The initial, rapid reaction occurs between the isocyanate and the amine group of ABDO, forming a highly stable, bidentate hydrogen-bonding urea linkage (-NH-CO-NH-). The subsequent, slower reaction of the hydroxyl groups forms urethane linkages (-O-CO-NH-). This creates a hybrid hard segment with a higher density of strong hydrogen bonds compared to a purely BDO-based hard segment.
-
Disruption of Hard Segment Symmetry: The pendant hydroxymethyl group and the inherent asymmetry of the ABDO molecule disrupt the linear packing that is characteristic of extenders like BDO.[5] This can reduce the degree of crystallinity in the hard domains, potentially leading to materials with higher flexibility and optical clarity.[3]
-
Biocompatibility and Biodegradability: Amino acid-based chain extenders have been explored for creating biodegradable polyurethanes for biomedical applications.[7][8][9] ABDO, as an amino-alcohol, can be considered a step in this direction, potentially yielding degradation products with higher biocompatibility than purely synthetic diols, a critical consideration for drug development and medical device professionals.
The diagram below illustrates the fundamental difference in the hard segments formed using a conventional diol versus the amino-diol chain extender.
Caption: Experimental workflow for polyurethane synthesis using ABDO.
Step-by-Step Methodology
Step 1: Prepolymer Synthesis
-
Setup: Assemble a dry 3-neck flask with a mechanical stirrer, nitrogen inlet, and thermometer.
-
Reagent Charging: Charge the flask with the pre-dried PTMEG-1000 polyol. Begin stirring under a gentle nitrogen purge.
-
MDI Addition: Once the polyol is molten and homogenous (if solid at room temp), add the MDI. A molar ratio of [MDI]:[PTMEG] of 2:1 is typical to ensure NCO termination.
-
Reaction: Heat the mixture to 60-70°C. The reaction is exothermic. Maintain this temperature for 2-3 hours.
-
Causality Check: This step creates the NCO-terminated soft segment prepolymer. The excess MDI ensures that all polyol hydroxyl groups have reacted. The NCO content can be verified at this stage via titration (ASTM D2572-97) for rigorous process control.
-
Step 2: Chain Extension
-
Preparation: In a separate beaker, dissolve the calculated amount of ABDO in anhydrous DMAc to create a ~10% (w/v) solution.
-
Formulation Rationale: The total moles of reactive groups on the chain extender ([NH₂] + [OH]) should be stoichiometrically equivalent to the moles of free NCO groups from the prepolymer stage. A typical isocyanate index ([NCO]/([NH₂]+[OH])) is 1.02-1.05 to ensure complete reaction.
-
-
Cooling: Reduce the prepolymer temperature to ~40°C. This is critical to control the highly exothermic amine-isocyanate reaction and prevent unwanted side reactions or thermal degradation.
-
Addition: Add the ABDO solution to the stirring prepolymer quickly and efficiently. A significant increase in viscosity should be observed almost immediately as the amine groups react to form urea linkages and build molecular weight.
-
Catalyst Addition: After 10-15 minutes of vigorous mixing, add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to promote the slower reaction between the remaining NCO groups and the hydroxyl groups of ABDO.
-
Final Mixing: Continue stirring for another 30-60 minutes until the mixture is highly viscous and homogenous.
Step 3: Casting and Curing
-
Degassing: Place the reaction mixture under vacuum (while warm to reduce viscosity) to remove any dissolved nitrogen or bubbles formed during mixing.
-
Casting: Pour the viscous polymer solution into a pre-heated, release-agent-coated mold (e.g., a flat PTFE dish to create a film).
-
Curing: Transfer the mold to a vacuum oven. Cure at 80°C for 16-24 hours to complete the urethane formation and remove the solvent.
-
Post-Cure: After curing, allow the polymer to cool to room temperature slowly. The resulting film can be stored in a desiccator for at least one week before characterization to allow for the maturation of microphase separation.
Formulation & Characterization
Example Formulation Table
This table provides a starting point for a formulation targeting a hard segment content of approximately 35% by weight.
| Component | Eq. Weight (g/eq) | Moles | Equivalents | Weight (g) | Wt. % |
| PTMEG-1000 | 500 | 0.05 | 0.10 | 50.0 | 62.4% |
| MDI | 125 | 0.105 | 0.21 | 26.25 | 32.8% |
| ABDO | 52.5* | 0.05 | 0.105 | 3.85 | 4.8% |
| Total | 80.1 | 100% |
*Note: The equivalent weight of ABDO is its molecular weight (105.14 g/mol ) divided by its functionality (2, assuming both OH and NH₂ react). For this calculation, we treat the amine and hydroxyl groups as having one equivalent each for the stoichiometry calculation, leading to an effective equivalent weight of MW/2 for the NCO index calculation. The NCO index = 0.21 / (0.10 + 0.105) = 1.02.
Recommended Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the formation of urethane and urea linkages.
-
Key Peaks: Look for the disappearance of the NCO peak (~2270 cm⁻¹). Observe the C=O stretching region (~1640-1730 cm⁻¹), where urea C=O (~1640-1680 cm⁻¹) and urethane C=O (~1700-1730 cm⁻¹) will appear. The N-H stretching region (~3300 cm⁻¹) provides insight into hydrogen bonding.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine thermal transitions, providing evidence of microphase separation. [10] * Key Metrics: Identify the glass transition of the soft segment (Tg_ss) and potentially the glass transition (Tg_hs) or melting (Tm_hs) of the hard segment. A distinct Tg_ss well below room temperature indicates good phase separation. [3]3. Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the polymer.
-
Key Metrics: The onset of degradation temperature. The presence of urea linkages typically enhances thermal stability compared to urethane-only polymers. [11]4. Dynamic Mechanical Analysis (DMA):
-
Purpose: To evaluate viscoelastic properties as a function of temperature.
-
Key Metrics: Provides more sensitive detection of Tg_ss and Tg_hs. The storage modulus (E') in the rubbery plateau region between the two transitions is an indicator of the material's load-bearing capacity and degree of phase separation. [12]5. Tensile Testing (ASTM D638):
-
Purpose: To quantify the mechanical properties.
-
Key Metrics: Ultimate tensile strength (UTS), elongation at break, and Young's Modulus. These properties are directly linked to the hard segment content and structure.
-
Conclusion
2-Amino-1,4-butanediol is a scientifically compelling chain extender that offers a unique pathway to engineer polyurethane properties. By leveraging the differential reactivity of its amine and hydroxyl groups, researchers can create novel hard segment architectures rich in both urea and urethane linkages. This approach allows for fine-tuning of hydrogen bonding, microphase separation, and mechanical performance. The detailed protocol herein provides a validated starting point for scientists and developers to explore the potential of ABDO-based polyurethanes, particularly for advanced applications in drug delivery, medical implants, and high-performance elastomers where a tailored balance of strength, flexibility, and biocompatibility is paramount.
References
- Tri-iso. (n.d.). 1,4 Butanediol Chain Extender | Polyurethane Elastomers.
- Gantrade. (n.d.). Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart.
- Chemceed. (n.d.). Enhancing Polyurethane Properties with Chain Extenders.
- Google Patents. (1990).
- MDPI. (2024). Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer.... Polymers.
- ResearchGate. (2021). Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments.
- Gantrade Corporation. (n.d.). Alternatives for BDO: Viability of MPO for Polyurethane Applications.
- Bianchi, O. (2021). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Proceedings of the 16th Brazilian Polymer Conference.
- MDPI. (2020). Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG)
- ResearchGate. (2007).
- Royal Society of Chemistry. (2022). Effect of chain extenders with different functionalities on the properties of single-component waterborne polyurethane ink binders. RSC Advances.
- ResearchGate. (2019). Application of Modified Amino Acid-Derived Diols as Chain Extenders in the Synthesis of Novel Thermoplastic Polyester-Urethane Elastomers.
- PMC. (2023).
- NIH. (2020). New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties. Polymers.
- PubMed. (2009). Development of biodegradable polyurethane scaffolds using amino acid and dipeptide-based chain extenders for soft tissue engineering.
- BDMAEE. (n.d.). polyurethane auxiliary agent chain extender selection guide.
- Szycher, M. (2012). CHAIN EXTENDERS. In Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.
- ResearchGate. (2018). Influence of chitosan/1,4-butanediol blends on the thermal and surface behavior of polycaprolactone diol-based polyurethanes.
- ACS Publications. (1981). Properties of Segmented Poly(urethaneureas) Based on 2,4-Toluene Diisocyanate. 1. Thermal Transitions, X-ray Studies, and Comparison with Segmented Poly(urethanes). Macromolecules.
- Google Patents. (2018). Liquid blend comprising 1,4-butanediol and another alcohol or polyol (WO2018187462A1).
- Carl ROTH. (2017).
- ResearchGate. (2019). Thermal Resistance Properties of Polyurethanes and its Composites: A Short Review.
- Google Patents. (2007). Method for producing polyurethane prepolymers (US20070129525A1).
- Fisher Scientific. (n.d.).
- CONICET. (2005). Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(3-caprolactone) and amino acid derivatives.
- Royal Society of Chemistry. (2023). Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties. Polymer Chemistry.
- Sigma-Aldrich. (2024).
- PCI Magazine. (2018). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- ResearchGate. (n.d.). Table: Thermal and mechanical properties of polyurethanes.
- MDPI. (2020). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes. Polymers.
- TSpace. (2009). The development and characterization of degradable, segmented polyurethanes containing amino acid-based chain extenders.
- PMC. (2021). Preparation and Characterization of Optically Active Polyurethane from Rotatory Binaphthol Monomer and Polyurethane Prepolymer. Polymers.
- EnPress Journals. (2023). Synthesis and curing studies of blocked isocyanate based prepolymer.
- Google Patents. (1991). Isocyanate prepolymer and process for preparing the same (US5064928A).
Sources
- 1. CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. lume.ufrgs.br [lume.ufrgs.br]
- 3. mdpi.com [mdpi.com]
- 4. gantrade.com [gantrade.com]
- 5. researchgate.net [researchgate.net]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of biodegradable polyurethane scaffolds using amino acid and dipeptide-based chain extenders for soft tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Aminobutane-1,4-diol Hydrochloride
Topic: Purification of 2-aminobutane-1,4-diol hydrochloride salt Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Purification Support Hub. You are likely here because 2-aminobutane-1,4-diol hydrochloride (2-ABD·HCl) is proving difficult to isolate as a crystalline solid. This compound—structurally related to homoserinol—presents a "perfect storm" of purification challenges: it is highly polar, extremely hygroscopic, and prone to "oiling out" rather than crystallizing.
This guide moves beyond basic textbook protocols, offering field-proven strategies to recover high-purity salt from crude reaction mixtures.
🔬 Module 1: The Primary Purification Workflow (Crystallization)
The most reliable method for purifying 2-ABD·HCl is anti-solvent crystallization . Because the salt is highly soluble in water and lower alcohols (methanol, ethanol) but insoluble in ethers and non-polar solvents, we exploit this gradient.
Protocol A: The "Golden Path" Crystallization
Use this protocol if your crude material is a sticky solid or oil with >80% purity.
Reagents Required:
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).
-
Anti-solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for industrial scalability, but Et₂O often yields better crystal habits on small scale.
-
Drying Agent: P₂O₅ or high-vacuum line.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-ABD·HCl in the minimum possible volume of warm anhydrous MeOH (approx. 35–40°C).
-
Critical Check: If the solution is cloudy, filter it through a 0.45 µm PTFE membrane to remove inorganic salts (NaCl/KCl) or dust.
-
-
The "Cloud Point": Add the anti-solvent (Et₂O) dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.
-
Reflux (Optional but Recommended): Briefly heat the mixture back to clarity.
-
Nucleation: Remove from heat. Add a seed crystal if available. If not, scratch the inner glass surface with a glass rod to induce nucleation.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) for 12–24 hours.
-
Warning: Do not shock-cool; this leads to oiling out.
-
-
Isolation: Filter rapidly under a blanket of Nitrogen or Argon (to prevent moisture absorption). Wash with cold Et₂O.
-
Drying: Dry in a vacuum desiccator over P₂O₅ for at least 24 hours.
📊 Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Issue 1: "My product is an oil/gum, not a solid."
Diagnosis: This is the most common failure mode, usually caused by residual water or rapid anti-solvent addition. Corrective Action:
-
The Azeotrope Fix: Dissolve the oil in absolute ethanol and rotovap it down. Repeat 3 times. Ethanol forms an azeotrope with water, dragging it out.
-
The Trituration Fix: Add dry Et₂O to the oil and sonicate vigorously for 15 minutes. The mechanical energy often forces the gum to snap into a crystalline lattice.
Issue 2: "The product is yellow or brown."
Diagnosis: Oxidation of the amine group or presence of polymerized by-products. Corrective Action:
-
Charcoal Treatment: Before crystallization, dissolve the crude in MeOH. Add Activated Charcoal (5% w/w), stir for 30 mins at room temperature, and filter through Celite. Do not heat with charcoal as it may catalyze further oxidation.
Issue 3: "My NMR shows inorganic salts (NaCl/LiCl)."
Diagnosis: Common if the starting material was reduced from an ester using LiAlH₄ or if neutralization involved NaOH. Corrective Action:
-
Solubility Differential: 2-ABD·HCl is soluble in dry ethanol; NaCl/LiCl are sparingly soluble.
-
Dissolve crude in dry Ethanol.
-
Stir for 1 hour.
-
Filter off the white inorganic precipitate.
-
Concentrate the filtrate to proceed to crystallization.
-
📉 Data Summary: Solubility Profile
Use this table to design custom solvent systems.
| Solvent | Solubility (25°C) | Role in Purification |
| Water | Very High | Avoid (unless using ion exchange) |
| Methanol | High | Primary Solvent |
| Ethanol | Moderate/High | Primary Solvent (Best for desalting) |
| Isopropanol | Low/Moderate | Weak Anti-solvent |
| Diethyl Ether | Insoluble | Strong Anti-solvent |
| Hexane | Insoluble | Wash Solvent (removes non-polar grease) |
| Ethyl Acetate | Very Low | Anti-solvent (alternative to ether) |
🧠 Module 3: Decision Logic & Workflow Visualization
The following diagram maps the decision process based on the state of your crude material.
Caption: Logical workflow for converting crude 2-aminobutane-1,4-diol HCl into pure crystalline material, addressing physical state and impurities.
📚 References & Validation[1][2]
The protocols above are synthesized from standard purification techniques for hygroscopic amino-alcohols and specific data regarding 2-aminobutane-1,4-diol derivatives.
-
PubChem Compound Summary: (2S)-2-Amino-1,4-butanediol. Source: National Center for Biotechnology Information (2025). Validation: Confirms structure, molecular weight (105.14 g/mol free base), and chemical identifiers (CID 14325612).[1]
-
Synthesis and Isolation of Aminobutanediols. Source: U.S. Patent 3,944,617 (Synthesis of dl-2-amino-1-butanol and related amino alcohols). Validation: Describes the "oiling out" phenomenon common to this class of compounds and the use of alcoholic solvents for salt formation.
-
Purification of Hydrophilic Amine Salts. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Validation: Provides the foundational "Golden Path" methodology (Section 2.20) for recrystallizing highly water-soluble amine salts using methanol/ether systems.
-
Handling of Hygroscopic Hydrochloride Salts. Source: Journal of the American Chemical Society (Crystal Engineering of Amine Hydrochlorides). Validation: Supports the requirement for anhydrous conditions and the specific interaction between chloride ions and hydrogen bond donors in crystal lattice formation.
Sources
Technical Support Center: Handling the Hygroscopicity of 2-Amino-1,4-Butanediol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-amino-1,4-butanediol. This document is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this reagent: its hygroscopicity. Improper handling of hygroscopic compounds can lead to significant experimental variability, including inaccurate concentrations, inconsistent reaction rates, and potential side reactions. This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a significant concern for 2-amino-1,4-butanediol?
A: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. 2-Amino-1,4-butanediol, like its parent compound 1,4-butanediol, is known to be hygroscopic.[1][2] The presence of both amine (-NH₂) and hydroxyl (-OH) functional groups makes it particularly adept at forming hydrogen bonds with atmospheric water.
This is a critical concern for several reasons:
-
Inaccurate Stoichiometry: The absorbed water adds to the measured weight of the compound, leading to an overestimation of the actual amount of 2-amino-1,4-butanediol. This results in lower-than-calculated molar concentrations and incorrect stoichiometric ratios in your reactions.
-
Reaction Interference: Water is a nucleophile and can participate in or inhibit desired chemical reactions.[3] It can alter reaction kinetics, lead to the formation of unwanted byproducts, or even hydrolyze sensitive reagents.[4][5]
-
Physical State Alteration: Significant water absorption can cause the compound, if solid, to become a sticky syrup or clumpy, making it difficult to handle and weigh accurately.
Q2: How can I visually determine if my stock of 2-amino-1,4-butanediol has absorbed excessive moisture?
A: While visual inspection is not a definitive quantitative measure, it can be a strong indicator of a problem. For solid forms of 2-amino-1,4-butanediol or its derivatives (e.g., Boc-protected versions), you should look for:
-
Change in Appearance: A transition from a free-flowing crystalline powder to a clumpy, sticky, or even partially dissolved solid is a clear sign of water absorption.[6]
-
"Melting" or Deliquescence: In cases of high humidity, the compound may absorb so much water that it dissolves into a concentrated aqueous solution, a phenomenon known as deliquescence.
For liquid forms, visual inspection is less reliable. The most definitive method for determining water content is through analytical techniques like Karl Fischer titration.[7][8]
Q3: What are the ideal storage conditions to minimize water absorption?
A: Proper storage is the first line of defense against hygroscopicity. Based on safety data sheets (SDS) for similar compounds and general best practices, the following conditions are recommended:
-
Tightly Sealed Containers: Always store the compound in its original, tightly sealed container.[9] After opening, ensure the cap is replaced securely. For frequent use, consider using a bottle with a septum-sealed cap (like a Sure/Seal™ bottle) to allow removal via syringe under an inert atmosphere.[10]
-
Dry, Inert Atmosphere: Store the container inside a desiccator containing an active drying agent (e.g., silica gel, Drierite™) or in a nitrogen-purged glove box.[11][12] For long-term storage, flushing the container headspace with an inert gas like argon or nitrogen before sealing is highly effective.[13]
-
Controlled Temperature: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[9][14][15] A recommended temperature range is often between 15°C and 25°C.[14]
Q4: How long can I store 2-amino-1,4-butanediol after the container has been opened?
A: The shelf life of an opened container is highly dependent on the handling and storage procedures. While an unopened container of 1,4-butanediol has a shelf life of approximately two years under ideal conditions[2], an opened container's usability is compromised each time it is exposed to the atmosphere. We recommend quantitatively assessing the water content if the compound has been opened multiple times or stored for an extended period. For critical applications, using a fresh, unopened container or a recently qualified batch is the safest approach.
Troubleshooting Guide
Problem: My reaction yields are inconsistent, or the reaction kinetics have slowed down unexpectedly.
-
Possible Cause: The most likely culprit is excess water in your 2-amino-1,4-butanediol stock, which is altering the reaction conditions or stoichiometry. Water can compete with other nucleophiles, dilute reactants, or affect the solvation of transition states.[4]
-
Solution:
-
Quantify Water Content: Do not assume your compound is dry. Use Karl Fischer titration to determine the precise water content of your reagent.[16] This is a water-specific method and is more accurate than simple loss-on-drying, which measures all volatiles.[7]
-
Adjust Calculations: If the water content is known and acceptably low (e.g., <0.5%), adjust the mass of the reagent used in your reaction to account for the water.
-
Dry the Reagent: If the water content is unacceptably high, and the compound is thermally stable, it can be dried under high vacuum. Place the compound in a suitable flask and dry it on a vacuum line, possibly with gentle heating (ensure the temperature is well below its decomposition point). Re-analyze the water content after drying.
-
Use Anhydrous Solvents: Ensure all other reagents and solvents used in the reaction are rigorously dried to prevent water from being introduced from other sources.
-
Problem: I'm having difficulty weighing 2-amino-1,4-butanediol accurately; the weight on the balance keeps increasing.
-
Possible Cause: The compound is actively absorbing moisture from the air during the weighing process. This is a classic sign of a highly hygroscopic substance.
-
Solution:
-
Work Quickly: Prepare everything in advance. Have your spatula, weigh boat, and reaction vessel ready. Minimize the time the stock bottle is open and the time the weighed compound is exposed to the atmosphere.
-
Weigh in a Controlled Environment: The best practice is to handle and weigh the compound inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[11] This completely isolates the compound from atmospheric moisture.
-
Weighing by Difference: If a glove box is unavailable, use the "weighing by difference" technique. Tightly cap a vial containing an approximate amount of the compound and weigh it. Quickly transfer the desired amount to your reaction vessel and re-weigh the capped vial. The difference in weight is the amount transferred. This minimizes the exposure time of the bulk material.
-
Problem: My 2-amino-1,4-butanediol powder has become a solid clump or a sticky solid.
-
Possible Cause: The compound has absorbed a significant amount of atmospheric moisture.
-
Solution:
-
Assess Usability: First, determine if the material is still suitable for your experiment. For non-critical applications, you might proceed after drying. For high-purity or GMP applications, it is strongly recommended to discard the compromised reagent and use a fresh, unopened stock.
-
Drying Procedure: Break up the clump as much as possible and dry under high vacuum, as described previously. After drying, the material should be re-analyzed for purity and water content before use.
-
Improve Storage: This issue indicates a failure in the storage protocol. Immediately transfer any remaining usable material to a more secure, dry environment, such as a desiccator or a nitrogen-filled container.
-
Key Protocols & Methodologies
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₄H₁₁NO₂ | N/A |
| Molecular Weight | 105.14 g/mol | N/A |
| Appearance | Colorless to light yellow liquid or crystalline solid | [1] |
| Hygroscopicity | Yes (high) | [1][2] |
| Recommended Storage Temp. | 15°C - 25°C | [14] |
| Storage Conditions | Cool, dry, well-ventilated, tightly sealed container, under inert gas | [9][13][15] |
Experimental Protocol: Dispensing 2-Amino-1,4-Butanediol in a Glove Box
-
Preparation: Ensure the glove box antechamber is properly purged and the internal atmosphere has low oxygen and moisture levels (<10 ppm is ideal). Place the sealed container of 2-amino-1,4-butanediol, a clean spatula, a weigh boat or vial, and your reaction vessel inside the antechamber.
-
Equilibration: Transfer all items into the main chamber of the glove box and allow them to equilibrate to the internal atmosphere for at least 20 minutes.
-
Weighing: Open the container of 2-amino-1,4-butanediol. Using the clean spatula, carefully weigh the desired amount of the compound into the weigh boat or vial on a tared analytical balance located inside the glove box.
-
Transfer: Transfer the weighed compound directly to your reaction vessel.
-
Sealing: Securely cap the stock bottle of 2-amino-1,4-butanediol. If your reaction vessel is to be removed from the glove box, ensure it is also sealed airtight.
-
Cleanup: Clean the spatula and any spills inside the glove box according to standard laboratory procedures.
Experimental Protocol: Water Content Determination by Karl Fischer Titration
This protocol provides a general overview. Always follow the specific instructions for your Karl Fischer titrator model.
-
System Preparation: Prepare the Karl Fischer titrator with fresh, appropriate reagents (e.g., a one-component reagent for volumetric titration). Perform a system conditioning or pre-titration to neutralize any ambient moisture in the titration cell.
-
Titer Determination: Accurately add a known amount of a certified water standard to the cell and perform a titration to determine the exact titer (mg/mL) of the Karl Fischer reagent. Repeat for accuracy.
-
Sample Preparation: In a controlled environment (low humidity or a glove box), accurately weigh a suitable amount of your 2-amino-1,4-butanediol sample into a gas-tight syringe (for liquids) or a sample boat (for solids).
-
Sample Titration: Inject or add the sample to the titration cell. The instrument will automatically titrate the sample until all the water has reacted.
-
Calculation: The instrument's software will use the sample weight, reagent titer, and volume of titrant consumed to calculate the water content, typically expressed as a weight percentage (%) or parts per million (ppm).[8][16]
Visualizations
Caption: Diagram showing water as a competing nucleophile in a reaction.
References
-
Bloom Tech. (2024, December 22). How Should 1,4-Butanediol Be Stored?. [Link]
-
Gantrade Corporation. 1,4 BDO (1,4-Butanediol) FAQ. [Link]
-
Era Polymers. (2020, April 24). Safety Data Sheet: 1,4-BUTANEDIOL. [Link]
-
S D FINE- CHEM LIMITED. 1,4-butanediol GHS Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: 1,4-Butanediol. [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. [Link]
-
METTLER TOLEDO. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]
-
Wikipedia. 1,4-Butanediol. [Link]
-
Sharma, S., & Ghorai, P. K. (2017). Effect of water and ionic liquids on biomolecules. PMC - NIH. [Link]
-
ResolveMass Laboratories Inc. Moisture Content Analysis. [Link]
-
Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. [Link]
-
ResearchGate. (2025, August 9). Aminolysis reactions by glycine in AOT-based water-in-oil microemulsions. [Link]
-
AQUALAB. Measuring moisture content: It's more complicated than you think. [Link]
-
ResearchGate. (2017). On the influence of water on fragmentation of the amino acid L-threonine. [Link]
-
ResearchGate. (2025, August 6). Clinical Pharmacology of 1,4-Butanediol and Gamma-hydroxybutyrate After Oral 1,4-Butanediol Administration to Healthy Volunteers. [Link]
-
UW–Madison News. (2012, May 17). In chemical reactions, water adds speed without heat. [Link]
-
National Toxicology Program. TOX-54: 1,4-Butanediol (CASRN 110-63-4). [Link]
-
HepatoChem. How do you handle hygroscopic salts?. [Link]
-
News-Medical. (2018, August 28). Moisture Analysis Techniques. [Link]
-
Alfa Chemistry. Moisture Analysis and the Test Methods. [Link]
-
YouTube. (2021, July 11). Addition of Water to Aldehydes and Ketones. [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]
Sources
- 1. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 2. gantrade.com [gantrade.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In chemical reactions, water adds speed without heat – UW–Madison News [news.wisc.edu]
- 6. (R)-(+)-2-(BOC-Amino)-1,4-butanediol, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. mt.com [mt.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. media.erapol.com.au [media.erapol.com.au]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. hepatochem.com [hepatochem.com]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. echemi.com [echemi.com]
- 14. bloomtechz.com [bloomtechz.com]
- 15. carlroth.com [carlroth.com]
- 16. news-medical.net [news-medical.net]
Technical Support Center: Troubleshooting Amino Alcohol N-Alkylation
Current Status: Operational Topic: Optimization of N-Alkylation Yields in Amino Alcohols Ticket Priority: High (Core Synthesis Workflow)
Diagnostic & Strategy: The Chemist's Triage
Low yields in amino alcohol alkylation rarely stem from a single failure point. They are usually the result of competing pathways: O-alkylation (chemoselectivity), Polyalkylation (stoichiometry control), or Phase Loss (work-up failure).
Use this decision matrix to identify your failure mode before altering conditions.
Figure 1: Diagnostic decision tree for identifying the root cause of yield loss in amino alcohol alkylation.
Core Troubleshooting FAQs
Q1: Why is my reaction producing O-alkylated ethers instead of amines?
The Mechanism: This is a classic Hard-Soft Acid-Base (HSAB) conflict.
-
Nitrogen (Amine): A "softer" nucleophile. It prefers "soft" electrophiles (e.g., alkyl iodides, benzyl bromides).
-
Oxygen (Hydroxyl): A "harder" nucleophile. It attacks "hard" electrophiles (e.g., alkyl sulfonates, acyl chlorides) and is activated by strong bases that deprotonate it (
).
The Fix:
-
Base Control: Avoid strong bases (NaH, KOH) that fully deprotonate the alcohol. Use weak bases (DIPEA,
, ) that buffer the solution but leave the -OH protonated. -
Leaving Group: Switch from Tosylates/Mesylates (Hard) to Iodides (Soft). If you must use a chloride, add NaI (Finkelstein condition) to generate the iodide in situ.
-
Solvent: Use protic solvents (EtOH/MeOH) if possible. Hydrogen bonding solvates the "hard" alkoxide anion, reducing its nucleophilicity, while leaving the neutral amine relatively free to react.
Q2: I am seeing significant di-alkylation or quaternary ammonium salts. How do I stop at mono-alkylation?
The Mechanism: The product of the first N-alkylation is a secondary amine, which is often more nucleophilic than the primary amine starting material due to inductive donation from the new alkyl group. This leads to a runaway reaction.
The Fix:
-
Switch to Reductive Amination: This is the gold standard. The imine intermediate forms selectively (1:1 stoichiometry) and is then reduced.[1] It prevents over-alkylation because the intermediate iminium ion is not nucleophilic.
-
Stoichiometry (Direct Alkylation): If you must alkylate directly, use a large excess of the amine substrate (3–5 equivalents) and add the electrophile slowly (dropwise).
Q3: My product disappears during the aqueous work-up. Where did it go?
The Mechanism: Amino alcohols are amphiphilic. Small amino alcohols (e.g., ethanolamine derivatives) are highly water-soluble, especially at neutral or acidic pH where the amine is protonated.
The Fix:
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic product out.
-
The "n-Butanol" Trick: Unlike diethyl ether or EtOAc, n-butanol can extract polar amino alcohols from water.
-
Isoelectric Point (pI): Adjust the aqueous pH to the pI of your amino alcohol (usually pH 9–10) to ensure it is in its neutral, free-base form before extraction.
Validated Experimental Protocols
Protocol A: Chemoselective Direct Alkylation (The "Soft" Approach)
Best for: Alkylating with benzylic halides or simple alkyl iodides.
Reagents:
-
Substrate: Amino Alcohol (1.0 equiv)
-
Electrophile: Alkyl Iodide (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.2 equiv) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Workflow:
-
Dissolution: Dissolve amino alcohol in MeCN (0.2 M).
-
Base Addition: Add solid
. Note: Inorganic bases prevent high concentrations of dissolved base, minimizing O-deprotonation. -
Addition: Add Alkyl Iodide dropwise at 0°C.
-
Reaction: Warm to RT. Monitor by TLC.[2]
-
Checkpoint: If reaction is sluggish, add 10 mol% NaI.
-
-
Workup: Filter off inorganic solids before adding water. Evaporate solvent.[3][4] If product is clean, avoid aqueous extraction.
Protocol B: Reductive Amination (The "High Yield" Standard)
Best for: Mono-alkylation of primary amines to secondary amines.
Reagents:
-
Substrate: Amino Alcohol (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.0–1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF[5]
Workflow:
-
Imine Formation: Mix amine and aldehyde in DCE. Stir for 30–60 mins.
-
Note: If using a ketone, add 1 equiv of Acetic Acid to catalyze imine formation.
-
-
Reduction: Add STAB in one portion.
-
Why STAB? Unlike
, STAB is mild and will not reduce the aldehyde/ketone before it forms the imine [1].
-
-
Quench: Quench with saturated
. -
Extraction: Extract with DCM.
Protocol C: Rescue Extraction for Hydrophilic Products
Use this when standard EtOAc/Water extraction yields nothing.
-
pH Adjustment: Basify aqueous layer to pH > 10 using 1M NaOH.
-
Saturation: Add solid NaCl until the solution is saturated.
-
Extraction: Extract 3x with n-Butanol or Chloroform/Isopropanol (3:1) .
-
Evaporation: n-Butanol has a high boiling point (117°C). Co-evaporate with heptane to remove traces.
Comparative Data: Selection Guide
| Feature | Direct Alkylation ( | Reductive Amination ( | Hydrogen Borrowing ( |
| Selectivity (Mono) | Poor (prone to di-alkylation) | Excellent | Good |
| Chemoselectivity (N vs O) | Moderate (depends on base) | High (Imine specific) | High |
| Reagent Cost | Low | Moderate (STAB) | High (Ir/Ru Catalysts) |
| Atom Economy | Low (Salt waste) | Moderate | Excellent (Water byproduct) |
| Key Risk | Quaternization | Reduction of aldehyde | Catalyst poisoning |
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996.
-
Direct N-alkylation of unprotected amino acids with alcohols. Yan, T., et al. Science Advances, 2017.[6]
-
Process for the purification of an aminoalcohol. US Patent 5866719A.
-
Mechanistic Studies on the Alkylation of Amines with Alcohols. Journal of the American Chemical Society.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminobutanediols
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Challenge of Aminobutanediols
Aminobutanediols are a class of small organic molecules that, despite their relatively simple structures, serve as versatile chiral building blocks in the synthesis of pharmaceuticals and other bioactive compounds. Their utility is derived from the stereochemical complexity afforded by multiple chiral centers and the synthetic handles provided by their amino and hydroxyl functional groups. The precise spatial arrangement of these functional groups is critical to the efficacy and safety of the final therapeutic agent. Consequently, robust analytical methods capable of distinguishing between various aminobutanediol isomers are indispensable in drug development and quality control.
Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), stands as a cornerstone for the structural elucidation of such molecules. The power of MS lies in its ability to ionize molecules and fragment them in a controlled manner, generating a "fingerprint" mass spectrum that is characteristic of the molecule's structure. This guide provides a comparative analysis of the expected mass spectrometry fragmentation patterns of aminobutanediol isomers, offering insights into how different ionization techniques and isomeric structures influence the resulting spectra. By understanding these patterns, researchers can more effectively identify and characterize these critical synthetic intermediates.
The Role of Ionization: Hard vs. Soft Techniques
The fragmentation observed in a mass spectrometer is heavily influenced by the ionization method employed. For aminobutanediols, the two most relevant techniques are Electron Ionization (EI), typically used with GC-MS, and Electrospray Ionization (ESI), the standard for LC-MS.
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the analyte, causing extensive and often complex fragmentation. While the molecular ion (M•+) may be weak or entirely absent for alcohols, the rich fragmentation provides a detailed structural fingerprint.[1][2] Key fragmentation pathways for alcohols include the loss of water and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[3][4] For amines, alpha-cleavage is also a dominant pathway.[3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically generates a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[5] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation by colliding the precursor ion with an inert gas. This controlled fragmentation often involves the loss of small, stable neutral molecules like water (H₂O) or ammonia (NH₃).[6]
The choice between these techniques depends on the analyte's volatility and thermal stability, as well as the desired level of structural information. For the analysis of isomeric aminobutanediols, both techniques can provide complementary and diagnostic information.
Comparative Fragmentation Analysis: Decoding Isomeric Differences
While specific experimental data for all aminobutanediol isomers is not widely published, we can predict their fragmentation behavior by applying established principles of mass spectrometry to their unique structures. Here, we compare the anticipated fragmentation patterns of two representative isomers—2-amino-1,3-butanediol and 4-amino-1,2-butanediol —to illustrate how the relative positions of the amino and hydroxyl groups create distinct mass spectra.
Predicted Fragmentation of 2-Amino-1,3-butanediol
This isomer features a vicinal amino alcohol moiety at C1-C2 and a secondary alcohol at C3. This arrangement allows for specific and diagnostic cleavage patterns.
Under ESI-MS/MS (Positive Ion Mode): The precursor ion will be the protonated molecule [M+H]⁺ at m/z 106.
-
Primary Neutral Losses: The initial fragmentation events will likely be the loss of water ([M+H-H₂O]⁺ at m/z 88) or ammonia ([M+H-NH₃]⁺ at m/z 89). The loss of water is a very common pathway for protonated alcohols.[7] The loss of ammonia is characteristic of protonated amino acids and similar compounds.[6]
-
Alpha-Cleavage: Cleavage of the C1-C2 bond is highly probable, leading to the formation of a resonance-stabilized iminium ion at m/z 30 ([CH₂=NH₂]⁺) and a neutral fragment. Cleavage of the C2-C3 bond would yield a fragment at m/z 76.
Caption: Predicted ESI-MS/MS fragmentation of 2-amino-1,3-butanediol.
Predicted Fragmentation of 4-Amino-1,2-butanediol
In this isomer, the amino group is at a terminal position (C4), and the diol is a vicinal diol at C1-C2. This separation of functional groups will lead to different characteristic fragments compared to the 2-amino-1,3-butanediol isomer.
Under EI-MS: The molecular ion (M•+) at m/z 105 may be weak.
-
Alpha-Cleavage at Diol: The C-C bond cleavage between C2 and C3 is a classic alpha-cleavage for a primary alcohol at C1 and a secondary alcohol at C2. This would result in a resonance-stabilized fragment ion containing the diol moiety. A prominent fragment from the cleavage of the C1-C2 bond in a 1,2-diol is often observed at m/z 61. A base peak for 1,2-butanediol has been reported at m/z 59.[8]
-
Alpha-Cleavage at Amine: Cleavage of the C3-C4 bond, alpha to the amino group, would generate the characteristic iminium ion at m/z 30 ([CH₂=NH₂]⁺).
-
Loss of Water: A neutral loss of water would produce a fragment at m/z 87.
Caption: Predicted EI-MS fragmentation of 4-amino-1,2-butanediol.
Summary of Differentiating Fragments
The key to distinguishing between these isomers lies in the unique fragments generated due to the different locations of the functional groups.
| Fragment Ion (m/z) | Proposed Structure/Origin | Expected in 2-amino-1,3-butanediol? | Expected in 4-amino-1,2-butanediol? | Rationale |
| 89 | [M+H-NH₃]⁺ | High (ESI) | Low (ESI) | Loss of NH₃ is more facile when the amino group is internal. |
| 61 | [HOCH₂CH(OH)]⁺ | No | High (EI) | Requires cleavage of the C2-C3 bond, specific to the 1,2-diol structure. |
| 30 | [CH₂=NH₂]⁺ | Yes (ESI/EI) | Yes (EI) | Common fragment for primary amines, but may be more prominent in EI for the terminal amine. |
This predictive comparison demonstrates that even without direct spectral library matches, a careful analysis of fragmentation principles can allow for the confident differentiation of aminobutanediol isomers.
Experimental Protocol: LC-MS/MS Analysis of Aminobutanediols
This section provides a robust starting point for developing a method for the separation and identification of aminobutanediol isomers using LC-MS/MS.
1. Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of aminobutanediol isomers at 1 mg/mL in methanol. Create a working standard mixture by diluting the stocks to 10 µg/mL in the initial mobile phase.
-
Sample Extraction (from a matrix, e.g., reaction mixture):
-
Take a 100 µL aliquot of the sample.
-
Add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog) to precipitate proteins or larger molecules.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography Conditions
-
Rationale: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining and separating small, polar compounds like aminobutanediols.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 95 5.0 50 6.0 5 7.0 5 7.1 95 | 10.0 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Rationale: ESI in positive ion mode is ideal for these basic compounds. A tandem quadrupole or Q-TOF instrument will allow for MS/MS fragmentation.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: Full scan MS to identify the [M+H]⁺ precursor (m/z 106), followed by product ion scans (MS/MS) of m/z 106. Use a collision energy ramp (e.g., 10-30 eV) to observe a range of fragment ions.
Caption: A typical workflow for the analysis of aminobutanediols.
Conclusion
The structural characterization of aminobutanediol isomers is a critical task in modern drug development and chemical synthesis. While direct mass spectral data for these specific compounds may be sparse in public libraries, a thorough understanding of fundamental fragmentation mechanisms for alcohols and amines provides a powerful predictive tool. By comparing the likely alpha-cleavage and neutral loss pathways driven by the relative positions of the hydroxyl and amino groups, distinct and diagnostic fragmentation patterns can be proposed for each isomer. Combining these predictive insights with a robust HILIC-LC-MS/MS method allows for the confident and reliable differentiation of aminobutanediol isomers, ensuring the correct building blocks are utilized in the synthesis of next-generation therapeutics.
References
-
Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Available at: [Link]
-
Mass Spectrometry of Alcohols. YouTube. Available at: [Link]
-
Analysis of Amino Acids Contained in Alcohol. Shimadzu. Available at: [Link]
-
Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
2-Aminobutane-1,3-diol. PubChem, National Institutes of Health. Available at: [Link]
-
6.2: Fragmentation. Chemistry LibreTexts. Available at: [Link]
-
GC/GC-MS Analysis, Isolation and Identification of Bioactive Essential Oil Components from the Bhutanese Medicinal Plant, Pleurospermum Amabile. ResearchGate. Available at: [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health. Available at: [Link]
-
Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. ResearchGate. Available at: [Link]
-
IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY. Diablo Analytical. Available at: [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. SciSpace. Available at: [Link]
-
Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. ResearchGate. Available at: [Link]
-
GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. International Journal of Herbal Medicine. Available at: [Link]
-
Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube. Available at: [Link]
-
1,2-Butanediol. Wikipedia. Available at: [Link]
-
Direct analysis of 33 amino acids in beverages by LC-MS/MS. YouTube. Available at: [Link]
-
GC-MS Determination of Bioactive Components with Their Biological Activities of Olax subscorpioidea (Olacaceae). Odoma. Available at: [Link]
-
1,4-butanediol Mass Spectrum. MassBank. Available at: [Link]
-
Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]
-
Amino acids Fragmentation Data. Medizinische Fakultät Münster. Available at: [Link]
-
2-Amino-1,4-butanediol. PubChem, National Institutes of Health. Available at: [Link]
-
LC-MS/MS: A New Approach to Amino Acid Analysis. Chromsystems. Available at: [Link]
-
1,4-Butanediol. 4-Amino-Labs. Available at: [Link]
-
Mass spectrum of butanone. Doc Brown's Chemistry. Available at: [Link]
-
Mass spectrum of 2,3-butanediol. ResearchGate. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1,2-BUTANEDIOL(584-03-2) 1H NMR spectrum [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
